molecular formula C9H12O B045783 2,3,5-Trimethylphenol CAS No. 697-82-5

2,3,5-Trimethylphenol

Cat. No. B045783
CAS RN: 697-82-5
M. Wt: 136.19 g/mol
InChI Key: OGRAOKJKVGDSFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of trimethylphenol, such as 3,4,5-trimethylphenol, involves a dual-catalyzed cascade reaction of donor-acceptor (D-A) cyclopropanes via ring-opening and cyclization, utilizing phenolic compounds as covalent catalysts. This method allows for the production of substituted naphthalenes under mild conditions (Hengjun Ma et al., 2017). Additionally, 2,3,4-Trimethoxy-6-methylphenol can be synthesized from 3,4,5-trimethoxytoluene through reactions like the Vilsmeier-Haack reaction and Dakin reaction, demonstrating the versatility of trimethylphenol derivatives in synthetic chemistry (Tong Gang-sheng, 2008).

Molecular Structure Analysis

The molecular structure of trimethylphenol derivatives has been elucidated through methods such as X-ray diffraction. For instance, the crystal structure analysis of 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol reveals the molecule adopts an E configuration at the C=N functional bond, with a dihedral angle between the two phenyl rings indicating significant structural features (Zunjun Liang et al., 2009).

Chemical Reactions and Properties

Trimethylphenol derivatives participate in various chemical reactions, demonstrating their versatility. For example, the Claisen ortho ester rearrangement with trimethyl 3-(phenylseleno)orthopropionate showcases the potential for creating acrylates and α-methylene-γ-butyrolactones (S. Raucher et al., 1979).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, are crucial for understanding the applications of trimethylphenol. However, specific studies focusing on the physical properties of 2,3,5-trimethylphenol were not identified in the search results, indicating a potential area for further research.

Chemical Properties Analysis

Chemical properties, including reactivity with other chemicals and stability under various conditions, are essential for the application of trimethylphenol derivatives in synthesis and material science. The trimethyl lock mechanism illustrates how trimethyl groups can influence the reactivity and stability of molecules, providing a trigger for molecular release in various applications (Michael N. Levine & R. Raines, 2012).

Scientific Research Applications

  • Synthesis Techniques : A study by Mikushina et al. (2017) developed a technique for synthesizing 2,3,5-trimethyl-1,4-benzoquinone via the catalytic oxidation of 2,3,6-trimethylphenol in a three-phase system with vibrational stirring (Mikushina et al., 2017).

  • Vitamin E Intermediate : Grebennikova et al. (2020) developed a peroxidase-based biocatalyst with high activity and selectivity in the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethylhydroquinone, an intermediate in vitamin E production (Grebennikova et al., 2020).

  • Large-Scale Production : Zang Heng-cang (2011) optimized a large-scale process for synthesizing 2,3,5-trimethylbenzoquinone, achieving high yields and purity, with potential benefits in terms of economics, safety, and environmental protection (Zang Heng-cang, 2011).

  • Catalysis Research : N. Trukhan and O. A. Kholdeeva (2003) found that TiO2–SiO2 aerogel catalyst effectively accelerates 2,3,6-trimethylphenol oxidation by hydrogen peroxide, producing 2,3,5-trimethyl-1,4-benzoquinone (Trukhan & Kholdeeva, 2003).

  • Industrial Synthesis Method : Wang et al. (2009) demonstrated that ionic liquids with copper(II) chloride as a catalyst and [Bmim]BF4 as a co-catalyst can effectively oxidize 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone under atmospheric oxygen, providing an alternative method for industrial synthesis (Wang et al., 2009).

  • Antioxidant and Polymerization Inhibitor : A study by Lucarini et al. (2001) found that a bisphenol derived from TMP is a moderately efficient antioxidant and polymerization inhibitor, with a larger OH bond dissociation energy than BHT (Lucarini et al., 2001).

Safety And Hazards

2,3,5-Trimethylphenol is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2,3,5-trimethylphenol
Source PubChem
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InChI

InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRAOKJKVGDSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3047184
Record name 2,3,5-Trimethylphenol
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Molecular Weight

136.19 g/mol
Source PubChem
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Physical Description

Beige fibers or powder; [Alfa Aesar MSDS]
Record name 2,3,5-Trimethylphenol
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Product Name

2,3,5-Trimethylphenol

CAS RN

697-82-5, 70969-66-3
Record name 2,3,5-Trimethylphenol
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Record name 2,3,5-Trimethylphenol
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Record name Phenol, 2,3,5(or 3,4,5)-trimethyl-
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Record name Phenol, 2,3,5-trimethyl-
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Record name 2,3,5-Trimethylphenol
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Record name 2,3,5-trimethylphenol
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Record name 2,3,5-TRIMETHYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,260
Citations
C Saux, LR Pizzio, LB Pierella - Applied Catalysis A: General, 2013 - Elsevier
2,3,5-Trimethylphenol (TMP) was oxidized with hydrogen peroxide employing cobalt based solid materials. K 6 [CoW 12 O 40 ]·6H 2 O (CoW 12 ) was probed as selective catalyst for …
Number of citations: 18 www.sciencedirect.com
Y Li, W Liu, M Wu, Z Yi, J Zhang - Journal of Molecular Catalysis A …, 2007 - Elsevier
The catalytic oxidation of 2,3,5-trimethylphenol was carried out with aqueous hydrogen peroxide over spinel CuCo 2 O 4 ; under the mild conditions, this study realized 80% selectivity …
Number of citations: 51 www.sciencedirect.com
YM Sadykova, LM Sadikova… - … , Sulfur, and Silicon …, 2015 - Taylor & Francis
Full article: Condensation of 2-Ethoxyvinylphosphonic Acid Dichloroanhydride with 2,3,5-Trimethylphenol. Novel Method for Preparation of Phosphacoumarins Skip to Main Content Taylor and Francis …
Number of citations: 11 www.tandfonline.com
Y Li, P Zhang, M Wu, W Liu, Z Yi, M Yang… - Chemical Engineering …, 2009 - Elsevier
The oxidation of 2,3,6-trimethylphenol with Fenton's reagent has been investigated under mild conditions in aqueous phase. 2,3,5-Trimethylbenzoquinone was obtained with a …
Number of citations: 31 www.sciencedirect.com
Y Li, W Liu, M Wu, Z Yi, J Zhang - Mendeleev Communications, 2010 - infona.pl
Selective photoinduced oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylbenzoquinone catalyzed by hypocrellins/CuCo2O4 × Close The Infona portal uses cookies, ie strings of text …
Number of citations: 14 www.infona.pl
C Landault, G Guiochon - Analytical Chemistry, 1967 - ACS Publications
Packed capillary columns, using silanized Chromosorb P coated with a mixture of di (3, 3, 5-trimethylcyclohexyl) o-phthalate and tri 2, 4-xylenyl phosphate, allow rapid analysis of the …
Number of citations: 36 pubs.acs.org
DJ Hopper, PJ Chapman - Biochemical Journal, 1971 - portlandpress.com
1. Intact cells of a non-fluorescent Pseudomonas grown with m-cresol, 2,5-xylenol, 3,5-xylenol, 3-ethyl-5-methylphenol or 2,3,5-trimethylphenol rapidly oxidized all these phenols to …
Number of citations: 105 portlandpress.com
FM Beringer, EJ Geering - Journal of the American Chemical …, 1953 - ACS Publications
By modification of the bromination-dehydrobrommation method of Knoevenagel isophorone and its enol acetate have been converted to a mixture of 2, 3, 5-and 3, 4, 5-trimethylphenol. …
Number of citations: 3 pubs.acs.org
LM Sadikova, YM Sadykova… - … , Sulfur, and Silicon …, 2016 - Taylor & Francis
Full article: The reactions of 2-ethoxyvinyldichlorophosphonate with 4-chloro- or 4-bromoresorcinols and 2,3,5-trimethylphenol Skip to Main Content Taylor and Francis Online homepage Taylor …
Number of citations: 3 www.tandfonline.com
W Liu, Y Li, P Zhang, J Zhang, Y Min… - … on Photonics and …, 2009 - spiedigitallibrary.org
Hypocrellin B, a photosensitizer isolated from Hypocrella Bambuase sacc in Yunnan province, has significant anti-tumor and anti-virus character. In this article, hypocrellin B, which was …
Number of citations: 1 www.spiedigitallibrary.org

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